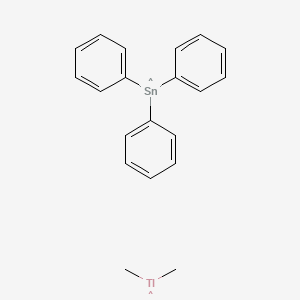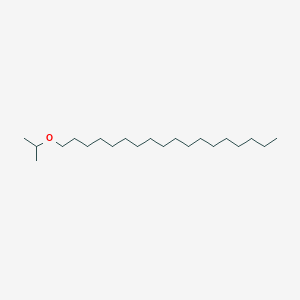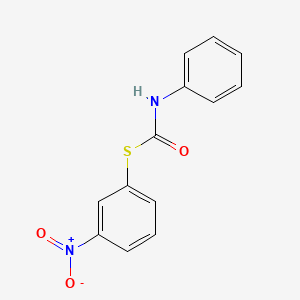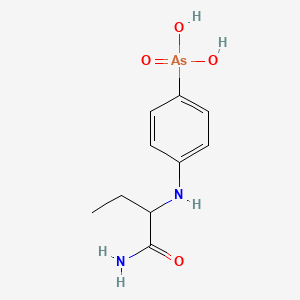
Arsanilic acid, N-(1-carbamoylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsanilic acid, N-(1-carbamoylpropyl)- is an organoarsenic compound. It is a derivative of arsanilic acid, which is known for its use in veterinary medicine and as a feed additive. This compound is characterized by the presence of an amino group and an arsonic acid group, making it a versatile molecule in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of arsanilic acid, N-(1-carbamoylpropyl)- typically involves the reaction of arsanilic acid with chloroacetamide in the presence of sodium hydroxide and sodium bicarbonate. The reaction is carried out at elevated temperatures (90-100°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Arsanilic acid, N-(1-carbamoylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of arsenic.
Reduction: Reduction reactions can convert the arsonic acid group to other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield arsenate derivatives, while substitution reactions can produce a variety of amino-substituted compounds.
Applications De Recherche Scientifique
Arsanilic acid, N-(1-carbamoylpropyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on biological systems, including its toxicity and metabolic pathways.
Medicine: Research is ongoing to explore its potential use in antimicrobial therapies.
Industry: It is used in the production of veterinary drugs and as a feed additive to promote growth and prevent diseases in livestock
Mécanisme D'action
The mechanism of action of arsanilic acid, N-(1-carbamoylpropyl)- involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. This can lead to various biological effects, including antimicrobial activity and toxicity. The molecular targets and pathways involved are still under investigation, but it is known to affect cellular metabolism and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylarsonic acid
- Roxarsone
- Nitarsone
- p-Arsanilic acid
- o-Arsanilic acid
Uniqueness
Arsanilic acid, N-(1-carbamoylpropyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to other similar compounds, it has a unique combination of amino and arsonic acid groups, making it versatile in various applications .
This detailed article provides a comprehensive overview of arsanilic acid, N-(1-carbamoylpropyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
64046-99-7 |
|---|---|
Formule moléculaire |
C10H15AsN2O4 |
Poids moléculaire |
302.16 g/mol |
Nom IUPAC |
[4-[(1-amino-1-oxobutan-2-yl)amino]phenyl]arsonic acid |
InChI |
InChI=1S/C10H15AsN2O4/c1-2-9(10(12)14)13-8-5-3-7(4-6-8)11(15,16)17/h3-6,9,13H,2H2,1H3,(H2,12,14)(H2,15,16,17) |
Clé InChI |
YRDHRSYLZPYAMZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)N)NC1=CC=C(C=C1)[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene](/img/structure/B14482652.png)
![Bicyclo[4.1.0]hept-1(6)-ene](/img/structure/B14482663.png)
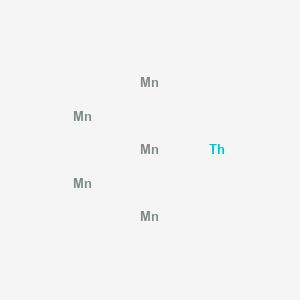

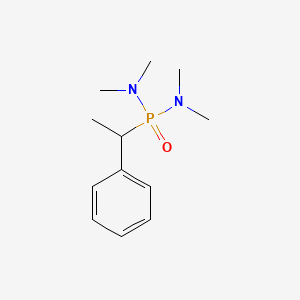

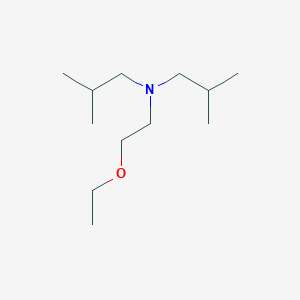
![Methanone, (2-methylbenzo[b]thien-3-yl)phenyl-](/img/structure/B14482690.png)

